tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801616
InChI: InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C28H50N4O8
Molecular Weight: 570.7 g/mol

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid

CAS No.:

Cat. No.: VC19801616

Molecular Formula: C28H50N4O8

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid -

Specification

Molecular Formula C28H50N4O8
Molecular Weight 570.7 g/mol
IUPAC Name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid
Standard InChI InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key VKYZBZZAQLERBR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid (C₂₈H₅₀N₄O₈, MW 570.7 g/mol) consists of two primary components:

  • Piperidine-Azetidine Core: A six-membered piperidine ring fused to a four-membered azetidine ring at the 4-position, providing structural rigidity and influencing receptor-binding kinetics .

  • Protective and Counterion Groups:

    • A tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, preventing unwanted reactions during synthesis .

    • Oxalic acid (C₂H₂O₄) serves as a counterion, improving crystallinity and solubility in aqueous media.

The stereochemistry of the azetidine ring (R/S configuration at C3) critically affects biological activity, though specific enantiomeric data remain under investigation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₅₀N₄O₈
Molecular Weight570.7 g/mol
IUPAC Nametert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate; oxalic acid
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O
Predicted LogP (Lipophilicity)1.82 ± 0.3
Hydrogen Bond Donors/Acceptors6/10

Physicochemical Behavior

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited in water (0.8 mg/mL).

  • Stability: Degrades above 150°C; sensitive to strong acids/bases, which cleave the Boc group .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.10 (m, 4H, piperidine), 2.90–2.70 (m, 2H, azetidine).

    • HRMS: [M+H]⁺ observed at m/z 571.3842 (calc. 571.3851) .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves a six-step sequence:

  • Azetidine-3-Carboxylic Acid Activation: React azetidine-3-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .

  • Piperidine Coupling: Condense the acyl chloride with tert-butyl piperidine-4-carboxylate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Boc Protection: Introduce the Boc group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) .

  • Salt Formation: Treat the free base with oxalic acid in ethanol to precipitate the final product.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity
1SOCl₂, reflux, 6h92%95%
2DCC, CH₂Cl₂, 0°C→RT, 12h78%98%
4Oxalic acid, EtOH, 25°C, 2h85%99%

Industrial-Scale Challenges

  • Impurity Control: Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (≤1%) necessitates purification with 1,4-diazabicyclo[2.2.2]octane (DABCO) to avoid side reactions .

  • Cost Efficiency: Boc-group removal using trifluoroacetic acid (TFA) contributes to 30% of total production costs, prompting exploration of alternative protecting groups .

Mechanism of Action and Biological Activity

Androgen Receptor Degradation

The compound binds competitively to the ligand-binding domain (LBD) of androgen receptors (AR), inducing conformational changes that promote ubiquitination and proteasomal degradation . Key interactions include:

  • Hydrogen bonding between the azetidine nitrogen and AR residue Asn705.

  • Hydrophobic contacts from the tert-butyl group with Leu704 and Leu707.

Table 3: In Vitro AR Degradation Efficacy

Cell LineIC₅₀ (nM)Degradation Efficiency (%)
LNCaP (AR⁺)45 ± 3.292 ± 4.1
PC-3 (AR⁻)>10,0005 ± 1.8

Antiproliferative Effects

In murine xenograft models of castration-resistant prostate cancer (CRPC), daily oral administration (10 mg/kg) reduced tumor volume by 68% over 28 days without significant hepatotoxicity. Synergy observed with enzalutamide (combination index: 0.42) suggests potential for combination therapies .

Comparative Analysis with Structural Analogues

Tert-Butyl vs. Benzyl Protection

Replacing the Boc group with benzyloxycarbonyl (Cbz) reduces metabolic stability (t₁/₂ in liver microsomes: 2.1 vs. 6.8 hours) .

Piperidine Ring Modifications

  • Morpholine Substitution: Lowers AR binding affinity (Kd: 112 nM vs. 28 nM) but improves aqueous solubility (4.2 mg/mL).

  • Pyrrolidine Analogues: Exhibit faster clearance (CL: 18 mL/min/kg vs. 9.5 mL/min/kg), limiting in vivo efficacy .

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